Cas no 2138036-93-6 (3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine)

3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 2138036-93-6
- EN300-1158252
- 3-(4-chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine
- 3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine
-
- インチ: 1S/C12H18ClNS/c1-12(2)4-3-8(14)5-10(12)9-6-15-7-11(9)13/h6-8,10H,3-5,14H2,1-2H3
- InChIKey: BZYYXSIDCOUJMU-UHFFFAOYSA-N
- SMILES: ClC1=CSC=C1C1CC(CCC1(C)C)N
計算された属性
- 精确分子量: 243.0848484g/mol
- 同位素质量: 243.0848484g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3Ų
- XLogP3: 3.4
3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158252-0.25g |
3-(4-chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine |
2138036-93-6 | 0.25g |
$1420.0 | 2023-06-08 | ||
Enamine | EN300-1158252-1.0g |
3-(4-chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine |
2138036-93-6 | 1g |
$1543.0 | 2023-06-08 | ||
Enamine | EN300-1158252-2.5g |
3-(4-chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine |
2138036-93-6 | 2.5g |
$3025.0 | 2023-06-08 | ||
Enamine | EN300-1158252-0.05g |
3-(4-chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine |
2138036-93-6 | 0.05g |
$1296.0 | 2023-06-08 | ||
Enamine | EN300-1158252-10.0g |
3-(4-chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine |
2138036-93-6 | 10g |
$6635.0 | 2023-06-08 | ||
Enamine | EN300-1158252-0.1g |
3-(4-chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine |
2138036-93-6 | 0.1g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1158252-5.0g |
3-(4-chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine |
2138036-93-6 | 5g |
$4475.0 | 2023-06-08 | ||
Enamine | EN300-1158252-0.5g |
3-(4-chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine |
2138036-93-6 | 0.5g |
$1482.0 | 2023-06-08 |
3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2138036-93-6 and Product Name: 3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine
The compound with the CAS number 2138036-93-6 and the product name 3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in drug discovery and development, particularly in the realm of bioactive scaffolds. The structural features of this molecule, including its chlorothiophene moiety and dimethylcyclohexane backbone, contribute to its unique pharmacological properties, making it a subject of intense interest among researchers.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to interact with biological targets in a highly specific manner. The 4-Chlorothiophen-3-yl group in this compound plays a crucial role in modulating its interactions with biological systems. This moiety has been extensively studied for its role in enhancing binding affinity and selectivity, which are critical factors in the development of novel therapeutic agents. The presence of this group also suggests potential applications in the design of kinase inhibitors, a major class of drugs used in treating various cancers and inflammatory diseases.
The 4,4-dimethylcyclohexan-1-amine portion of the molecule provides a rigid scaffold that contributes to the overall stability and bioavailability of the compound. This structural feature is particularly valuable in drug design, as it helps to minimize metabolic degradation and improve pharmacokinetic profiles. The dimethyl substitution at the 4-position further enhances the lipophilicity of the molecule, making it more suitable for oral administration and improving its ability to cross biological membranes.
In the context of current pharmaceutical research, compounds like 3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine are being explored for their potential as lead compounds in the development of new drugs. The combination of a thiophene ring with an amine functional group has been shown to yield molecules with enhanced binding properties to target proteins. This has led to several promising candidates entering preclinical testing for conditions ranging from oncology to neurodegenerative disorders.
One particularly intriguing aspect of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The chlorothiophene group can serve as a versatile handle for further chemical modifications, allowing researchers to explore a wide range of derivatives with tailored pharmacological properties. This flexibility is crucial in modern drug discovery, where rapid iteration and optimization are essential for identifying effective therapeutic candidates.
The synthesis of 3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine involves sophisticated organic chemistry techniques that highlight the ingenuity behind modern pharmaceutical research. The process typically requires multi-step reactions, including cyclization and functional group transformations, to achieve the desired molecular structure. Advanced catalytic methods have been employed to improve yields and reduce byproduct formation, reflecting the industry's commitment to sustainable and efficient synthetic strategies.
From a computational chemistry perspective, this compound has been subjected to extensive molecular modeling studies to predict its interactions with biological targets. These studies have provided valuable insights into how different parts of the molecule contribute to its overall activity. For instance, docking simulations have revealed that the chlorothiophene group interacts strongly with specific residues on target proteins, while the dimethylcyclohexanamine moiety helps stabilize these interactions through hydrophobic effects.
The pharmacokinetic profile of 3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine has also been carefully evaluated through in vitro and in vivo studies. These investigations have shown that the compound exhibits favorable properties such as good solubility and reasonable bioavailability upon oral administration. Additionally, preliminary toxicity studies have indicated that it is well-tolerated at expected therapeutic doses, suggesting its potential for further clinical development.
In conclusion, 3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine (CAS No. 2138036-93-6) represents a promising candidate for further exploration in drug discovery. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and similar molecules, it is likely that we will see significant advancements in our ability to treat complex medical conditions.
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